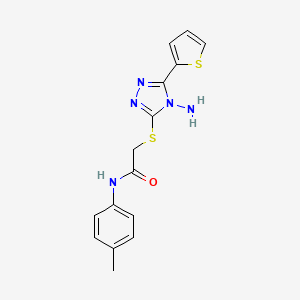

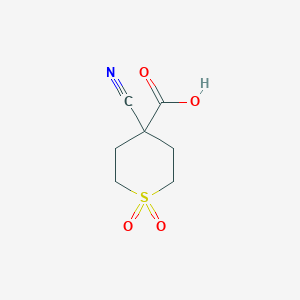

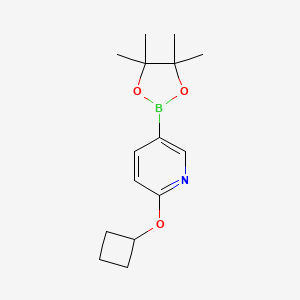

![molecular formula C10H11N3O B3012223 N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide CAS No. 1223636-27-8](/img/structure/B3012223.png)

N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide” is a chemical compound with the CAS Number: 1223636-27-8 . It has a molecular weight of 189.22 . This compound has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyridine-2-carboxamide derivatives have been designed and synthesized . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The InChI code for “N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide” is 1S/C10H11N3O/c1-7-3-4-13-6-8(10(14)11-2)12-9(13)5-7/h3-6H,1-2H3,(H,11,14) . The structure of this compound has been characterized using standard spectroscopic techniques such as 1H-NMR, 13C-NMR, elemental analyses, and mass spectrometry .Chemical Reactions Analysis

The compounds of the series SM-IMP-01-SM-IMP-13 have HOMO/LUMO gaps within 4.43-4.69 eV, whereas the compounds of the DA-01-DA-05 series have smaller values of the HOMO/LUMO gaps, 3.24-4.17 eV . The compound SM-IMP-02 is the most reactive compound in the imidazo[1,2-a]pyridine carboxamide series .Physical And Chemical Properties Analysis

The physical and chemical properties of “N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide” include a molecular weight of 189.22 . The compound SM-IMP-02, a derivative of imidazo[1,2-a]pyridine-2-carboxamide, has the lowest value of the global hardness and the highest value of the global softness, 2.215 and 0.226 eV, respectively .科学的研究の応用

Antituberculosis Agents

Tuberculosis (TB) remains a global health challenge, and the development of new drugs is crucial. Imidazo[1,2-a]pyridine analogues have emerged as promising antituberculosis agents. Notably, some derivatives exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). Researchers have explored their structure–activity relationship, mode of action, and scaffold hopping strategies .

Antiulcer Properties

Certain substituted imidazo[1,2-a]pyridines have been investigated for their antiulcer activity. Although more research is needed, these compounds show potential in managing gastric ulcers .

Antibacterial Activity

Imidazo[1,2-a]pyridines have been synthesized and tested for antibacterial properties. Their efficacy against various bacterial strains makes them interesting candidates for further study .

Antimicrobial Effects

Researchers have explored the antimicrobial potential of imidazo[1,2-a]pyridines. These compounds exhibit inhibitory effects against a range of microorganisms, including bacteria and fungi .

Antifungal Agents

Some imidazo[1,2-a]pyridine derivatives demonstrate antifungal activity. Investigations have focused on their efficacy against fungal pathogens, making them relevant in the field of mycology .

Antiviral Applications

While more research is needed, imidazo[1,2-a]pyridines have shown promise as antiviral agents. Their potential lies in inhibiting viral replication or entry, making them an area of interest for virology research .

作用機序

Target of Action

N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide primarily targets the QcrB subunit of the menaquinol cytochrome c oxidoreductase (bc1 complex) . This complex is a critical component of mycobacterial energy metabolism .

Mode of Action

The compound interacts with its target, the QcrB subunit, and inhibits the function of the bc1 complex . This inhibition disrupts the energy metabolism of the mycobacteria, leading to its death .

Biochemical Pathways

The bc1 complex, which is inhibited by N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide, is a part of the electron transport chain in mycobacteria . By inhibiting this complex, the compound disrupts the normal flow of electrons within the chain, leading to a decrease in ATP production and an increase in reactive oxygen species . This results in energy depletion and oxidative stress, which are lethal to the bacteria .

Pharmacokinetics

Pharmacokinetic analysis of a similar compound, ND-09759, showed that at a dosage of 30 mg/kg mouse body weight, it gave a maximum serum drug concentration (Cmax) of 2.9 µg/ml and a half-life of 20.1 h

Result of Action

The result of the compound’s action is a significant decrease in the burden of Mycobacterium tuberculosis in the lungs and spleens of infected mice . This antibiotic activity was found to be equivalent to isoniazid (INH) and rifampicin (RMP), two first-line anti-TB drugs .

将来の方向性

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, these compounds have potential for future research and development in the field of medicinal chemistry, particularly as anti-tuberculosis agents .

特性

IUPAC Name |

N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-3-4-13-6-8(10(14)11-2)12-9(13)5-7/h3-6H,1-2H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQJZVOGKLNBGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

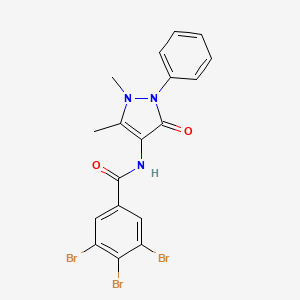

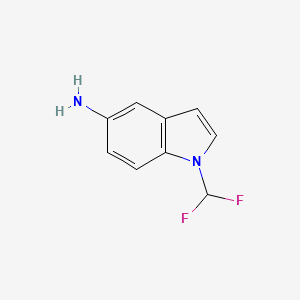

![7-(5-methylfuran-2-yl)-6H-pyrano[3,2-c:5,6-c']dichromene-6,8(7H)-dione](/img/structure/B3012147.png)

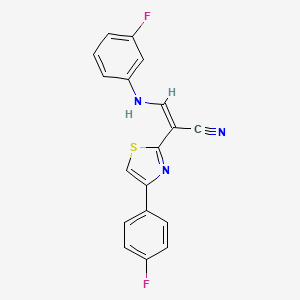

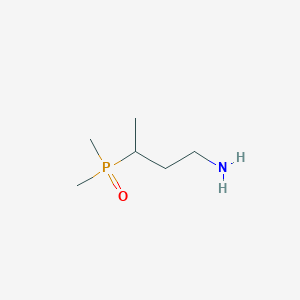

![2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B3012152.png)

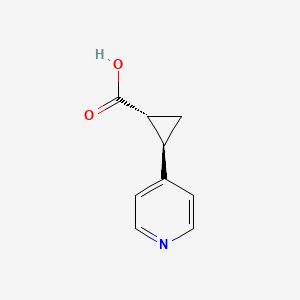

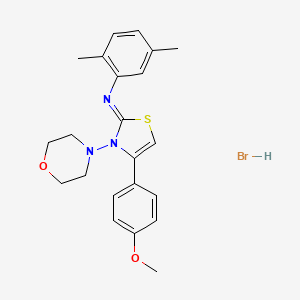

![[1-(4-Aminobutyl)pyrrolidin-2-yl]methanol](/img/structure/B3012155.png)

![1-[(2S)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride](/img/structure/B3012157.png)

![3-[[2-(Dimethylamino)acetyl]-methylamino]propanamide;hydrochloride](/img/structure/B3012160.png)